molecular formula C19H19N3O2 B6042519 1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide

1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide

Cat. No.: B6042519
M. Wt: 321.4 g/mol
InChI Key: VTHBNVFHRMNBMX-UHFFFAOYSA-N
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Description

1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide typically involves multiple steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where the quinolone core reacts with a pyridine derivative.

    Final Coupling: The final step involves coupling the intermediate with an ethyl and methyl group under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes:

    Catalysis: Using catalysts to speed up reactions and increase efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinolone N-oxides.

    Reduction: Reduction reactions can convert the quinolone core to dihydroquinolines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinolone N-oxides.

    Reduction: Dihydroquinolines.

    Substitution: Various substituted quinolones depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinoline core structure characterized by a bicyclic system that includes a benzene ring fused to a pyridine ring. The specific substitutions at various positions, including the ethyl and methyl groups, as well as the carboxamide functional group, contribute to its unique chemical properties and potential biological functions. Its molecular formula is C19H19N3OC_{19}H_{19}N_{3}O .

Biological Activities

Research has shown that compounds similar to 1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds in this class have been studied for their effectiveness against a range of pathogens.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Certain structural analogs are being investigated for their potential to protect neural cells from damage.

Applications in Drug Design

The unique substitution pattern of this compound enhances its value in drug design. Interaction studies indicate that it can bind to specific receptors or enzymes, modulating their activity. This characteristic is crucial for elucidating the compound's mechanism of action and exploring its therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential use in developing new antibiotics.
  • Cancer Research : Research involving structural modifications of the compound indicated enhanced cytotoxicity against several cancer cell lines, highlighting its potential as an anticancer agent.
  • Neuroprotection : Investigations into the neuroprotective effects of similar compounds revealed their ability to reduce oxidative stress in neuronal cells, suggesting therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide involves:

    Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

    Pathways Involved: By inhibiting these enzymes, the compound prevents bacterial DNA replication, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone with a similar mechanism of action but different substituents.

    Levofloxacin: A quinolone with a broader spectrum of activity.

    Norfloxacin: A quinolone used primarily for urinary tract infections.

Uniqueness

1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones.

Biological Activity

1-Ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide is a synthetic compound belonging to the quinoline class, which is recognized for its diverse biological activities. The compound's unique structure, featuring a quinoline core with specific substitutions, suggests potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure characterized by:

  • Quinoline core : A bicyclic system consisting of a benzene ring fused to a pyridine ring.
  • Substituents : Ethyl and methyl groups, along with a carboxamide functional group, which influence its chemical reactivity and biological interactions.

Biological Activities

Research on similar quinoline derivatives has revealed various biological activities, including:

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties . Compounds with structural similarities to this compound have demonstrated efficacy against various bacterial and fungal strains. For instance, studies show that modifications in the quinoline structure can enhance antimicrobial potency.

Anticancer Properties

There is emerging evidence that quinolines can exhibit anticancer effects . Research indicates that the compound may interact with specific cellular pathways involved in cancer progression. For example, derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells.

The biological activity of this compound is thought to be mediated through interactions with various biological targets:

  • Enzymatic inhibition : The compound may inhibit enzymes critical for cellular metabolism or signal transduction.
  • Receptor binding : Interaction with specific receptors can modulate physiological responses, contributing to its therapeutic effects.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds reveals varying biological activities based on their specific substitutions. The following table summarizes notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-N-(pyridin-2-ylmethyl)-4-oxo-1,4-dihydroquinolineSimilar quinoline core with different substitutionsPrimarily studied for antimicrobial properties
N-(2-chlorophenyl)-6-methoxyquinolineContains methoxy group instead of ethylNotable for anticancer activity
5-Methyl-N-(pyridin-3-yloxy)-4-hydroxyquinolineHydroxy group present; different biological activity profileInvestigated for neuroprotective effects

Case Studies

Several case studies have highlighted the potential of quinoline derivatives in clinical applications:

  • Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting a possible therapeutic avenue for treating infections caused by multidrug-resistant bacteria.
  • Anticancer Research : In vitro studies indicated that another derivative led to a marked decrease in cell viability in various cancer cell lines, prompting further investigation into its mechanism and potential as an anticancer agent.

Properties

IUPAC Name

1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxoquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-4-22-13(3)10-17(23)15-11-14(7-8-16(15)22)19(24)21-18-12(2)6-5-9-20-18/h5-11H,4H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHBNVFHRMNBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=C(C=CC=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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